molecular formula C8H5F3N2O B2392694 2-Amino-3-(trifluoromethoxy)benzonitrile CAS No. 1261581-55-8

2-Amino-3-(trifluoromethoxy)benzonitrile

Cat. No.: B2392694
CAS No.: 1261581-55-8
M. Wt: 202.136
InChI Key: ASESJAODYRLUSU-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F3N2O. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzonitrile scaffold. One common method involves the reaction of 2-amino-3-bromobenzonitrile with trifluoromethoxide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

2-Amino-3-(trifluoromethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethoxy)benzonitrile
  • 2-Amino-3-(difluoromethoxy)benzonitrile
  • 2-Amino-3-(trifluoromethyl)benzonitrile

Uniqueness

2-Amino-3-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5(4-12)7(6)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASESJAODYRLUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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